REACTION_CXSMILES
|
C(S[CH2:4][C:5]1[NH:6][C:7]([CH3:27])=[C:8]([C:23]([O:25][CH3:26])=[O:24])[CH:9]([C:16]2[CH:21]=[CH:20][CH:19]=[C:18]([Cl:22])[CH:17]=2)[C:10]=1[C:11]([O:13][CH2:14][CH3:15])=[O:12])C>CO>[CH3:4][C:5]1[NH:6][C:7]([CH3:27])=[C:8]([C:23]([O:25][CH3:26])=[O:24])[CH:9]([C:16]2[CH:21]=[CH:20][CH:19]=[C:18]([Cl:22])[CH:17]=2)[C:10]=1[C:11]([O:13][CH2:14][CH3:15])=[O:12]
|
Name
|
NaH2PO4
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
Na Hg amalgam
|
Quantity
|
2.64 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
(+)2-ethylthiomethyl-3-carboethoxy-5-carbomethoxy-4-(3-chlorophenyl)-6-methyl-1,4-dihydropyridine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)SCC=1NC(=C(C(C1C(=O)OCC)C1=CC(=CC=C1)Cl)C(=O)OC)C
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Type
|
CUSTOM
|
Details
|
Under nitrogen atmosphere and stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
After 15 minutes the solution is filtered
|
Duration
|
15 min
|
Type
|
CUSTOM
|
Details
|
evaporated to a small volume under vacuum
|
Type
|
CUSTOM
|
Details
|
The residue is partitioned between water (ml 20) and AcOEt (3×30 ml)
|
Type
|
CUSTOM
|
Details
|
the organic phases are collected
|
Name
|
|
Type
|
product
|
Smiles
|
CC=1NC(=C(C(C1C(=O)OCC)C1=CC(=CC=C1)Cl)C(=O)OC)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.56 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |